Benzenesulfonic acid;4-iodo-5-phenylmethoxybenzene-1,3-diol
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Overview
Description
Benzenesulfonic acid;4-iodo-5-phenylmethoxybenzene-1,3-diol is a complex organic compound that combines the properties of benzenesulfonic acid and a substituted benzene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid typically involves the sulfonation of benzene using concentrated sulfuric acid or fuming sulfuric acid (oleum). The reaction is as follows:
C6H6+H2SO4→C6H5SO3H+H2O
For the preparation of 4-iodo-5-phenylmethoxybenzene-1,3-diol, a multi-step synthetic route is required
Industrial Production Methods
Industrial production of benzenesulfonic acid involves large-scale sulfonation reactors where benzene is treated with sulfur trioxide in the presence of sulfuric acid. The process is carefully controlled to ensure high yield and purity of the product. The production of 4-iodo-5-phenylmethoxybenzene-1,3-diol on an industrial scale would require optimization of the synthetic route to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid;4-iodo-5-phenylmethoxybenzene-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: Nucleophiles such as sodium azide (NaN_3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of sulfonates.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
Benzenesulfonic acid;4-iodo-5-phenylmethoxybenzene-1,3-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid;4-iodo-5-phenylmethoxybenzene-1,3-diol involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in acid-base reactions, while the iodine and hydroxyl groups can engage in electrophilic and nucleophilic interactions, respectively. These interactions can modulate various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar acidic properties.
4-Iodophenol: Contains an iodine atom and a hydroxyl group on a benzene ring.
Phenylmethoxybenzene: Contains a methoxy group attached to a benzene ring.
Uniqueness
Benzenesulfonic acid;4-iodo-5-phenylmethoxybenzene-1,3-diol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the sulfonic acid group, iodine atom, and hydroxyl groups in a single molecule allows for diverse chemical transformations and interactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
120349-83-9 |
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Molecular Formula |
C19H17IO6S |
Molecular Weight |
500.3 g/mol |
IUPAC Name |
benzenesulfonic acid;4-iodo-5-phenylmethoxybenzene-1,3-diol |
InChI |
InChI=1S/C13H11IO3.C6H6O3S/c14-13-11(16)6-10(15)7-12(13)17-8-9-4-2-1-3-5-9;7-10(8,9)6-4-2-1-3-5-6/h1-7,15-16H,8H2;1-5H,(H,7,8,9) |
InChI Key |
PIPVXDJZIWIUPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2I)O)O.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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